2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile
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Overview
Description
2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile is a complex organic compound with the molecular formula C19H12FN3O6S2 . This compound is characterized by the presence of fluorophenyl, nitrophenyl, and pyrrolyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile involves multiple steps, typically starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes include:
Formation of the Fluorophenyl Group:
Synthesis of the Nitrophenyl Group: The nitrophenyl group is typically synthesized through nitration reactions, where a nitro group is introduced into a phenyl ring using nitric acid and sulfuric acid.
Assembly of the Pyrrolyl Group: The pyrrolyl group can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
The final step involves coupling these functional groups under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolyl and nitrophenyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitrophenyl group to convert the nitro group to an amino group using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Various nucleophiles for substitution reactions, such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an amino derivative, while substitution reactions on the fluorophenyl group yield various substituted phenyl derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Chlorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile
- **2-(4-Bromophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile
- **2-(4-Methylphenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile
Uniqueness
2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule in various applications .
Properties
Molecular Formula |
C19H12FN3O6S2 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H |
InChI Key |
GUCUORSUHTZMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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